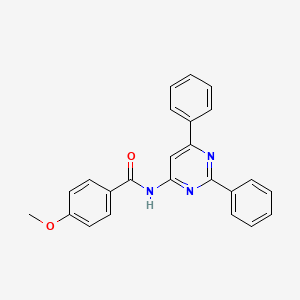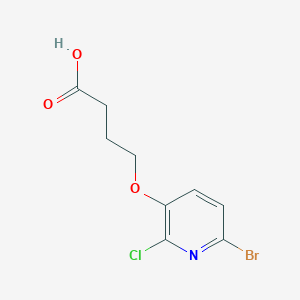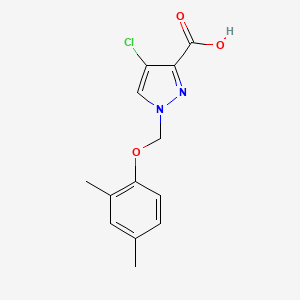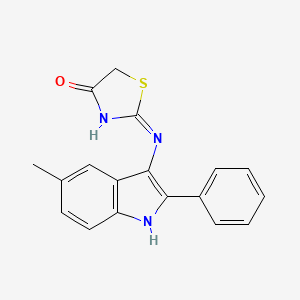
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- is a heterocyclic compound that features a thiazolone ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- typically involves the reaction of 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazolone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1H-indole-3-acetic acid: Another indole derivative with potential biological activity.
Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- is unique due to its fused thiazolone and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
126193-48-4 |
|---|---|
Molecular Formula |
C18H15N3OS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-phenyl-1H-indol-3-yl)imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N3OS/c1-11-7-8-14-13(9-11)17(21-18-20-15(22)10-23-18)16(19-14)12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,20,21,22) |
InChI Key |
CESPOXQLSRKAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=C3NC(=O)CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


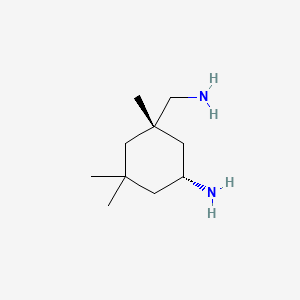
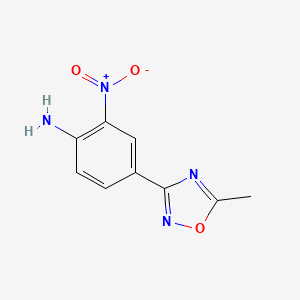
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
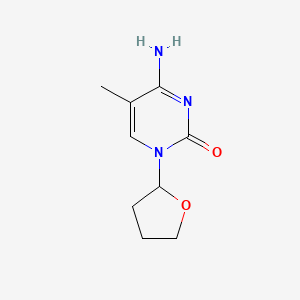
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
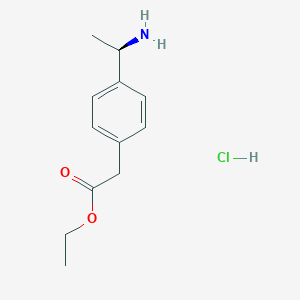

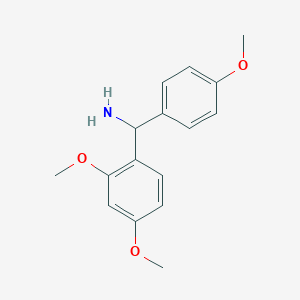
![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
